(Acetylmethylene)triphenylphosphorane

概述

描述

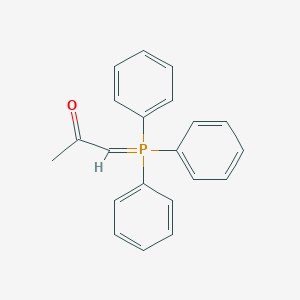

(Acetylmethylene)triphenylphosphorane, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a chemical compound with the molecular formula C21H19OP. It is widely used in organic synthesis, particularly as a Wittig reagent. This compound is known for its role in the synthesis of functionalized pyrrolidines and cyclobutanones, and it plays a crucial role in asymmetric allylboration for enantioselective synthesis of various compounds .

准备方法

Synthetic Routes and Reaction Conditions: (Acetylmethylene)triphenylphosphorane is typically synthesized from chloroacetone and triphenylphosphine. The process involves the following steps :

- A solution of 1-chloropropan-2-one in chloroform is added dropwise to a solution of triphenylphosphine in chloroform under nitrogen.

- The mixture is stirred at 70°C for 12 hours, resulting in the formation of a phosphonium salt.

- The phosphonium salt is filtered, washed with ethyl acetate, and dried under vacuum.

- The dried phosphonium salt is suspended in a mixture of water and methanol, and aqueous sodium hydroxide is added until a pH between 7 and 8 is reached.

- The mixture is stirred vigorously, and the phosphorane precipitate is filtered, washed with water, and dried under vacuum.

- The final product is recrystallized from ethyl acetate and dried under vacuum to obtain this compound as a white solid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Domino Suzuki/Heck Coupling Reactions

(Acetylmethylene)triphenylphosphorane participates in tandem reactions to synthesize polycyclic structures:

Conditions :

Stereoselective Additions to Sulfinimines

The lithium anion of the ylide adds to chiral sulfinimines, enabling asymmetric synthesis:

- Diastereoselectivity : Up to 10:1 dr in the formation of β-amino ketones .

- Application : Total synthesis of 241D and preussin .

Example :

| Sulfinimine Substrate | Product | Conditions | Yield | dr |

|---|---|---|---|---|

| (R)-N-Sulfinylimine | β-Amino ketone | THF, -78°C | 82% | 8:1 |

Formation of Silicon-Containing Odorants

Used in fragrance chemistry to synthesize acyclic dienone musk odorants :

Reactivity with Transition Metals

Acts as a ligand in coordination chemistry:

Critical Considerations

- Air Sensitivity : Requires inert handling .

- Solubility : Prefers chloroform or DMF; limited solubility in methanol .

- Byproducts : Generates triphenylphosphine oxide, necessitating purification .

This compound’s adaptability in constructing complex architectures underscores its indispensability in pharmaceutical, fragrance, and materials science research .

科学研究应用

Synthetic Chemistry Applications

Wittig Reaction

The primary application of (acetylmethylene)triphenylphosphorane is as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the formation of an oxetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide as a by-product. This reaction is noted for its stereoselectivity, favoring the formation of E-alkenes.

Case Study: Total Synthesis of Natural Products

The Wittig reaction using this compound has been employed in the total synthesis of various natural products, including:

- (+)-241D Alkaloid : Demonstrated the utility of this ylide in constructing complex frameworks.

- (+)-Preussin : A formal total synthesis showcased its effectiveness in synthesizing challenging molecular structures .

Asymmetric Synthesis

Asymmetric Allylboration

this compound plays a critical role in asymmetric allylboration reactions, which are essential for the enantioselective synthesis of compounds like (+)-awajanomycin. This application highlights its importance in producing chiral molecules necessary for pharmaceuticals .

Functionalization of Polymers

The compound has been utilized to functionalize polymers by introducing alpha,beta-unsaturated ketone units onto dendrimers. This functionalization enhances the properties of polymers for applications in materials science and molecular recognition.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, coordinating to metal centers through either the negatively charged carbon or the oxygen atom of the carbonyl group. Notable interactions include:

- Palladium(II) Complexes : Formation of η³-allyl-ylide complexes.

- Transition Metal Complexes : Coordination with titanium, zirconium, and hafnium tetrachlorides to form complexes with general formulas like MCl₄(ylide-O)(THF) .

Additional Reactions

The compound is involved in several other significant reactions:

- Diels-Alder Reactions : Acts as a dienophile.

- Reactions with Sulfinimines : The lithium anion derived from this compound adds to nonracemic sulfinimines, leading to valuable products .

- Domino Reactions : Participates in Domino Suzuki/Heck coupling reactions for preparing fluorenylidenes and other complex structures .

作用机制

The mechanism of action of (acetylmethylene)triphenylphosphorane primarily involves its role as a Wittig reagent . In this capacity, it reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.

相似化合物的比较

(Carbomethoxymethylene)triphenylphosphorane: Similar to (acetylmethylene)triphenylphosphorane, this compound is also used as a Wittig reagent in organic synthesis.

(Formylmethylene)triphenylphosphorane: Another Wittig reagent with similar applications in the synthesis of alkenes.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it particularly useful in the synthesis of functionalized pyrrolidines and cyclobutanones. Its ability to participate in asymmetric allylboration for enantioselective synthesis further distinguishes it from other similar compounds.

生物活性

(Acetylmethylene)triphenylphosphorane, also known as 1-(Triphenylphosphoranylidene)propan-2-one, is a phosphorus ylide widely utilized in organic synthesis, particularly in the Wittig reaction. This compound has garnered attention not only for its synthetic utility but also for its biological activity. This article explores the biological activities associated with this compound, including its applications in medicinal chemistry and specific case studies highlighting its efficacy against various biological targets.

This compound is characterized by its ability to form stable ylides that facilitate the formation of carbon-carbon double bonds. The compound is soluble in chloroform and slightly soluble in methanol, and it is sensitive to air and incompatible with strong oxidizing agents . The synthesis typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound, leading to the formation of the ylide.

Antitrypanosomal Activity

One notable application of this compound is in the preparation of 1,2-dioxanes, which have demonstrated antitrypanosomal activity. This is particularly relevant for diseases such as Chagas disease, caused by Trypanosoma cruzi. The synthesis of these dioxanes can be achieved through reactions involving this compound as a key intermediate .

Cancer Research

Research has indicated that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cells. In a study involving human colon carcinoma cells, one derivative demonstrated significant selectivity and prompted further investigation into its potential as an anticancer agent .

1. Synthesis and Testing of Anticancer Compounds

In a recent thesis, a series of compounds derived from this compound were synthesized and tested against various cancer cell lines. Among these, one compound showed impressive selectivity towards human ovarian carcinoma cells, indicating potential for development into a therapeutic agent .

2. Wittig Reaction Optimization

A study optimizing the Wittig reaction using this compound highlighted its efficiency in forming alkenes from aldehydes under microwave conditions. The reactions yielded high conversions (up to 100%) and demonstrated the compound's utility in synthesizing biologically relevant molecules .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to form reactive intermediates that can interact with biological macromolecules. For instance, the ylide form can participate in nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to significant biochemical changes.

属性

IUPAC Name |

1-(triphenyl-λ5-phosphanylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAANTNXREIRLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162572 | |

| Record name | 2-Propanone, triphenylphosphoranylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-36-7 | |

| Record name | 1-(Triphenylphosphoranylidene)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, triphenylphosphoranylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Acetylmethylene)triphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, triphenylphosphoranylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylphosphoranylidene)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。